molecular formula C8H13ClN2O B2742438 1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride CAS No. 1955494-65-1

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride

Cat. No.: B2742438
CAS No.: 1955494-65-1
M. Wt: 188.66
InChI Key: RMAUFJNNCSWZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one hydrochloride typically involves the following steps :

    Lithiation: The starting material, 4-piperidone imine, is subjected to lithiation using lithium diethylamide.

    Alkylation: The lithiated intermediate is then alkylated with 1-bromo-3-chloropropane.

    Intramolecular Cyclization: The alkylated product undergoes intramolecular cyclization to form the desired naphthyridine derivative.

These steps are carried out in a single process without isolating intermediate compounds, optimizing reaction conditions, workup, and product storage .

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride has several scientific research applications :

    Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

    Biological Research: The compound is used in the study of various biological pathways and molecular targets.

    Industrial Applications: It is utilized in the synthesis of other complex organic compounds and in the development of new materials.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride can be compared with other naphthyridine derivatives :

The uniqueness of this compound lies in its specific functionalization and the resulting biological activities.

Properties

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUFJNNCSWZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1CNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.